molecular formula C19H22N2O3 B2474394 N-Phenyl L-Z-Valinamide CAS No. 16876-74-7

N-Phenyl L-Z-Valinamide

Cat. No.: B2474394
CAS No.: 16876-74-7
M. Wt: 326.396
InChI Key: FNZWOLATMXPENQ-KRWDZBQOSA-N
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Description

N-Phenyl L-Z-Valinamide is a valinamide derivative characterized by an L-valine backbone with an N-phenyl substituent. Valinamide derivatives are amides of valine, often explored for their biological activity and physicochemical properties. The N-phenyl group is a critical structural feature, influencing electronic, steric, and binding properties, as seen in other N-phenyl derivatives (e.g., phthalimides, acetamides) .

Properties

IUPAC Name

benzyl N-[(2S)-1-anilino-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(2)17(18(22)20-16-11-7-4-8-12-16)21-19(23)24-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,22)(H,21,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZWOLATMXPENQ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl L-Z-Valinamide can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with benzyl chloroformate to form benzyl L-valinate. This intermediate is then reacted with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl L-Z-Valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Phenyl L-Z-Valinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Phenyl L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Structural Features:

Compound N-Substituent Core Structure Notable Functional Groups
N-Phenyl L-Z-Valinamide Phenyl L-Valinamide Amide, aromatic ring
N-Cyclopentyl L-Z-Valinamide Cyclopentyl L-Valinamide Amide, aliphatic ring
3-Chloro-N-phenyl-phthalimide Phenyl Phthalimide Imide, chloro substituent
ω-[2-Oxo-3H-benzoxazol-3-yl]-N-phenylacetamide Phenyl Benzoxazolone-acetamide Benzoxazolone, acetamide

Key Insights :

  • The N-phenyl group enhances aromatic interactions in receptor binding, as seen in anticonvulsant N-phenyl phthalimides and MPO inhibitors .
  • Aliphatic N-substituents (e.g., cyclopentyl) may reduce π-π stacking but improve solubility due to reduced hydrophobicity .

Influence of N-Phenyl Substituents:

  • Halogen Substituents : In N-phenyl phthalimides, chloro groups improve purity for polymer synthesis . For benzoxazolone-acetamides, 2-methyl and 4-nitro substituents on the N-phenyl ring enhance MPO inhibition .
  • Electron-Donating/Withdrawing Groups : In 1,8-naphthalimide derivatives, electron-donating groups on the N-phenyl ring cause red-shifted fluorescence (~236 nm), critical for sensor design .

Comparison with this compound :
While direct data is lacking, analogous N-phenyl compounds suggest that:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring could enhance binding affinity or stability.
  • Ortho/meta substituents may sterically hinder interactions, as seen in fluorescence quenching of verdazyl radicals .

Physicochemical Properties

Fluorescence and Electronic Effects:

  • N-Phenyl verdazyls : Fluorescence is quenched in radicals but restored in trapping products, useful as probes .
  • N-Phenyl naphthalimides : Emission spectra depend on substituent electronics (e.g., red shift with electron-donating groups) .

Inference for this compound :

  • A phenyl group may introduce fluorescence if conjugated with a fluorophore, though quenching is possible without proper substituents .

Biological Activity

N-Phenyl L-Z-Valinamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including enzyme interactions, receptor modulation, and its potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_2O and a molecular weight of approximately 218.29 g/mol. The compound features an amide functional group, which is crucial for its biological interactions. Its structure allows it to engage with various biological targets, influencing metabolic and signaling pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be categorized into several key mechanisms:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways, which may have therapeutic implications in conditions such as cancer and metabolic disorders.
  • Receptor Modulation : The compound acts as a modulator for certain receptors, influencing cellular responses. For example, it may exert vasodilatory effects by acting as an agonist for specific receptors involved in vascular regulation.

Antifungal Activity

A series of studies have demonstrated the antifungal properties of this compound derivatives. For instance, compounds derived from valinamide carbamates have exhibited significant activity against Phytophthora capsici, a pathogen responsible for severe agricultural losses. In vitro assays showed that certain derivatives had EC50_{50} values lower than 1 μg/mL, indicating potent antifungal activity .

Anticancer Potential

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Notably, derivatives were tested against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The results indicated that some compounds displayed IC50_{50} values in the low micromolar range (e.g., 3.3 μM), suggesting significant anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into the modifications that enhance the biological activity of this compound. For example, the introduction of specific substituents on the phenyl ring has been shown to increase antifungal potency. Compounds with dimethoxy groups exhibited higher activity compared to their unsubstituted counterparts .

Data Summary Table

CompoundTarget PathogenEC50_{50} (μg/mL)Notes
9ePhytophthora capsici0.15Higher than control dimethomorph
9hPseudoperonospora cubensis6.25Effective in greenhouse trials
18Caco-2 Cell Line3.3Significant antiproliferative activity
19HCT-116 Cell Line5.3Selective against mutant PI3Kα

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